molecular formula C14H16BrNO3S B2994989 Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034267-70-2

Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2994989
CAS No.: 2034267-70-2
M. Wt: 358.25
InChI Key: WNQYMAZFQHRCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate is a chemical compound featuring a pyrrolidine core substituted with a 2-bromobenzamide group and a methyl thioacetate side chain. Its molecular formula is C14H16BrNO3S, with a molecular weight of 358.25 g/mol . Compounds with this structure, which incorporate a sulfur atom within the linker, are of significant interest in medicinal chemistry. The thioether linkage can be utilized to attach functional groups or modulate the properties of a molecule . The 2-bromobenzoyl group can serve as a versatile handle for further synthetic modifications via cross-coupling reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 2-[1-(2-bromobenzoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3S/c1-19-13(17)9-20-10-6-7-16(8-10)14(18)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQYMAZFQHRCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate typically involves the reaction of 2-bromobenzoyl chloride with pyrrolidine, followed by the introduction of a thioacetate group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Helps in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a pyrrolidine-thioacetate backbone with analogs but differs in substituents. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate Not Provided C₁₄H₁₆BrNO₃S* ~370.3* 2-Bromobenzoyl, thioacetate
Methyl 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate 2034607-40-2 C₁₄H₁₈FNO₄S₂ 347.4 4-Fluoro-3-methylphenyl sulfonyl
Methyl 2-((1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate 2034517-92-3 C₁₆H₁₈N₄O₃S 346.4 2-Phenyltriazole-4-carbonyl
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate Not Provided C₁₂H₁₆N₂O₃S₂ ~324.4* Thietan-3-yloxy, pyrimidine

*Estimated based on structural similarity.

Substituent Analysis

  • Target Compound : The 2-bromobenzoyl group introduces steric bulk and polarizability due to bromine, favoring hydrophobic interactions and halogen bonding.
  • Sulfonyl Analog () : The 4-fluoro-3-methylphenyl sulfonyl group is strongly electron-withdrawing, enhancing solubility in polar solvents compared to the bromobenzoyl derivative .
  • Pyrimidine-Thietan Derivative () : The pyrimidine-thietan system introduces aromaticity and ring strain, which may alter reactivity and metabolic pathways .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The bromine atom in the target compound increases logP compared to the fluorine-containing sulfonyl analog .
  • Solubility : The sulfonyl group () and triazole () likely improve aqueous solubility relative to the bromobenzoyl group.
  • Metabolic Stability : Thioacetate esters (common in all compounds) may undergo hydrolysis, but the electron-withdrawing sulfonyl group () could slow this process compared to the benzoyl or triazole derivatives .

Biological Activity

Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that has garnered attention in various fields of scientific research, particularly for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with pyrrolidine, followed by the introduction of a thioacetate group. Reaction conditions often require a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process is usually conducted under an inert atmosphere to prevent oxidation.

Chemical Structure

The molecular formula of this compound is C14H16BrNO3S, with a molecular weight of approximately 358.25 g/mol. The structure features a pyrrolidine ring, a bromobenzoyl group, and a thioacetate moiety, which contribute to its unique chemical properties and potential biological activities .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The compound's structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction makes it a valuable tool in drug discovery and development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

  • Studies have shown that compounds similar to this compound possess antimicrobial properties, inhibiting the growth of various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

2. Enzyme Inhibition

  • The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's .

3. Anticancer Activity

  • Preliminary studies suggest that this compound may have anticancer properties, potentially affecting cancer cell proliferation and survival through modulation of signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential applications:

Study Findings
Inhibition of AChE A compound with a similar structure showed an IC50 value of 0.22 µM against AChE, indicating strong inhibitory activity .
Antimicrobial Testing Compounds in the same class demonstrated significant inhibition against various pathogens in vitro, suggesting potential for therapeutic use .
Anticancer Effects Research indicated that derivatives could suppress tumor growth in animal models, warranting further investigation into their mechanisms .

Q & A

Basic Research Questions

Q. What is a typical synthetic route for Methyl 2-((1-(2-bromobenzoyl)pyrrolidin-3-yl)thio)acetate, and what are the critical steps for ensuring high yield?

  • Methodology : The synthesis involves coupling a 2-bromobenzoyl derivative with a pyrrolidine-thioacetate intermediate. Key steps include:

  • Reaction conditions : Heating in DMF at 150°C with a dialkylamine and potassium carbonate as base (20 hours) .
  • Monitoring : Reaction completion is confirmed via TLC.
  • Purification : Extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄. Yield optimization (93%) is achieved through controlled temperature and stoichiometric ratios .
  • Characterization : ¹H NMR (e.g., δ 10.01 ppm for C=O) and elemental analysis (N% ≈ 7.5–7.99) validate the structure .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • ¹H NMR : Peaks for aromatic protons (δ 7.61–6.75 ppm), pyrrolidine methylene (δ 3.30–1.96 ppm), and ester groups (δ ~3.3 ppm) confirm regiochemistry .
  • Elemental analysis : Matches calculated vs. observed nitrogen content (7.5% vs. 7.99%) .
  • TLC : Monitors reaction progression and purity during synthesis .

Q. What solvents and bases are optimal for analogous thioacetate coupling reactions?

  • Solvent selection : Polar aprotic solvents like DMF or acetone are preferred for nucleophilic substitution. DMF enhances reactivity at high temperatures (150°C) .
  • Base compatibility : Potassium carbonate is effective for deprotonation in DMF, while acetone-based systems may use milder bases like NaHCO₃ .

Advanced Research Questions

Q. How do substituents on the pyrrolidine ring influence the compound’s biological activity?

  • Structure-activity relationship (SAR) :

  • Methyl vs. ethyl/phenyl : Methyl at the 4-position of 1,2,4-triazole derivatives enhances actoprotective activity (8.27% vs. control), while bulkier groups (ethyl, phenyl) reduce efficacy due to steric hindrance .
  • Electron-withdrawing groups : The 2-bromobenzoyl moiety improves stability and target binding via halogen bonding .

Q. What strategies mitigate side reactions during the synthesis of bromobenzoyl-pyrrolidine intermediates?

  • Optimization :

  • Temperature control : Prolonged heating (>20 hours) in DMF may lead to decomposition; microwave-assisted synthesis reduces reaction time .
  • Stoichiometry : Excess dialkylamine (1.05–1.1 equiv.) minimizes unreacted aldehyde, confirmed by TLC .
  • Workup : Sequential ammonium chloride washes remove residual amines, reducing byproduct formation .

Q. How can researchers resolve discrepancies in NMR data for structurally similar analogs?

  • Case study : For pyrrolidine-thioacetates, overlapping δ 3.3–1.96 ppm signals (pyrrolidine CH₂) complicate assignments.

  • Solution : Use DEPT-135 or 2D NMR (COSY, HSQC) to differentiate CH₂/CH₃ groups .
  • Reference standards : Compare with spectra of simpler analogs (e.g., ethyl 2-(pyrimidin-2-ylthio)acetate) to identify shifts caused by bromobenzoyl substitution .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

  • In vitro assays :

  • Hydrolysis studies : Incubate in PBS (pH 7.4) at 37°C, monitoring ester cleavage via LC-MS.
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
    • Data interpretation : Ester groups are prone to hydrolysis; structural analogs with methyl substituents show extended half-lives .

Data Contradictions and Resolution

Q. Why do solvent systems in similar syntheses (DMF vs. acetone) yield divergent reaction efficiencies?

  • Evidence : DMF enables higher temperatures (150°C) and faster kinetics, while acetone (lower bp, ~56°C) requires prolonged reflux .
  • Resolution : For heat-sensitive intermediates, acetone mitigates decomposition but extends reaction time. Base selection (K₂CO₃ vs. NaHCO₃) also affects solubility and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.